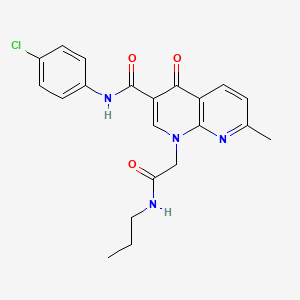

N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

説明

N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridine carboxamide class. Its core structure features a 1,8-naphthyridine ring substituted at position 7 with a methyl group, at position 1 with a 2-oxo-2-(propylamino)ethyl side chain, and at position 3 with a 4-chlorophenyl carboxamide moiety. Structural confirmation of such compounds typically employs techniques like ¹H NMR and X-ray crystallography, often supported by software suites like SHELXL and ORTEP for refinement and visualization .

特性

IUPAC Name |

N-(4-chlorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c1-3-10-23-18(27)12-26-11-17(19(28)16-9-4-13(2)24-20(16)26)21(29)25-15-7-5-14(22)6-8-15/h4-9,11H,3,10,12H2,1-2H3,(H,23,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXKKRMBRIQVSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.

Attachment of the Propylamino Group: The propylamino group is attached through an amide bond formation reaction using propylamine and suitable coupling reagents.

Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired naphthyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

化学反応の分析

Types of Reactions

N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the chlorophenyl group or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

類似化合物との比較

Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives

Functional Implications

- Aryl Group Variations : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects and lipophilicity compared to the 3-fluorophenyl analogue, which may alter binding interactions in hydrophobic enzyme pockets . The 4-fluorophenyl derivative in , with a carboxylic acid group, exhibits higher polarity, likely reducing cell permeability but improving water solubility .

- Core Substitutions : Methyl at position 7 (target compound) versus chloro/fluoro substitutions () influence electronic properties and steric effects, which may modulate enzymatic inhibition profiles.

Research Findings and Pharmacological Considerations

- Activity Profiles : Adamantyl derivatives (e.g., compound 67) show promise in targeting enzymes like kinases due to their rigid, bulky substituents . The target compound’s 4-chlorophenyl group may enhance affinity for hydrophobic binding sites.

- Solubility-Bioavailability Trade-offs : The carboxamide group in the target compound likely offers better solubility than carboxylic acid derivatives () but less than adamantyl-containing analogues .

生物活性

N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, commonly referred to as a naphthyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a naphthyridine core and various functional groups that may influence its pharmacological properties.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN4O3 |

| Molecular Weight | 412.9 g/mol |

| CAS Number | 1251563-60-6 |

Structural Features

The compound features a naphthyridine ring system, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and propylamino substituents may enhance its interaction with biological targets.

Research indicates that naphthyridine derivatives can act on various biological pathways, particularly through inhibition of key kinases involved in cell signaling. For instance, they may inhibit the MEK/ERK pathway, which is crucial in cancer cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthyridine derivatives:

- Inhibition of Tumor Growth : In vitro studies demonstrated that derivatives similar to N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide effectively inhibited the proliferation of various cancer cell lines, including acute leukemia cells (MV4-11 and MOLM13). The IC50 values ranged from 0.3 to 1.2 µM, indicating potent activity against these cell lines .

- Mechanistic Insights : The compound may induce G0/G1 cell cycle arrest in sensitive cancer lines, leading to reduced cell division and growth inhibition. This was evidenced by Western blot analyses showing downregulation of phospho-ERK1/2 levels in treated cells .

Other Biological Activities

Beyond anticancer effects, naphthyridine derivatives have been investigated for other pharmacological activities:

- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Certain compounds in this class have shown promise in reducing inflammation markers in preclinical models.

Study 1: Anticancer Efficacy

A study evaluated the effects of a similar naphthyridine derivative on xenograft models derived from BRAF mutant melanoma cells. The treatment resulted in significant tumor size reduction at doses as low as 10 mg/kg orally administered . This study underscores the potential utility of this compound in targeted cancer therapies.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of naphthyridine derivatives revealed that modifications at specific positions on the naphthyridine ring significantly influenced their potency against various kinases. For instance, alterations at the 7-methyl position were critical for maintaining activity against MEK kinases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(4-chlorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach. For example, 1,8-naphthyridine derivatives can be synthesized by reacting substituted naphthyridines with POCl₃ in DMF under reflux (80–90°C), followed by nucleophilic substitution with amines . Optimization includes temperature control (e.g., 60–90°C for cyclization) and solvent selection (DMF for polar intermediates). Yield improvements (e.g., 66–76%) are achieved via ultrasonic-assisted reactions, which reduce reaction times and enhance purity .

Q. How are spectroscopic and crystallographic techniques used to confirm the molecular structure of this compound?

- Methodological Answer :

- Spectroscopy : IR confirms carbonyl (C=O) stretches (1686–1651 cm⁻¹) and aromatic C–H bonds (3086–3112 cm⁻¹). ¹H NMR identifies protons on the naphthyridine core (e.g., δ 9.19 ppm for NH) and substituents like the chlorophenyl group (δ 7.24–7.47 ppm) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves bond lengths and angles. For example, SHELXL refines high-resolution data to confirm keto-enol tautomerism in the 4-oxo group .

Q. What are the standard protocols for purity assessment and analytical validation of this compound?

- Methodological Answer :

- HPLC : Use C18 columns (e.g., Chromolith) with UV detection at 254 nm. Purity thresholds ≥98% are typical for biological assays .

- Elemental Analysis : Validate empirical formulas (e.g., C₂₂H₁₅Cl₂N₃O₂) with ≤0.3% deviation from calculated values .

- Melting Point Consistency : Sharp mp ranges (e.g., 193–195°C) indicate purity .

Advanced Research Questions

Q. How do structural modifications at the C-5, C-6, and C-7 positions of the 1,8-naphthyridine core influence antitumor activity?

- Methodological Answer :

- C-6 Substitution : 6-Unsubstituted derivatives show 2x higher cytotoxicity against P388 leukemia compared to 6-fluoro analogs. This suggests steric hindrance from C-6 substituents reduces target binding .

- C-7 Modification : 7-(3-Aminopyrrolidinyl) derivatives enhance solubility and activity. For example, AG-7352 (trans-3-methoxy-4-methylaminopyrrolidinyl) exhibits IC₅₀ values lower than etoposide in human tumor cell lines .

- C-5 Groups : Amino groups at C-5 have minimal impact, while chloro/trifluoromethyl groups reduce activity 5–10x due to electronic effects .

Q. What computational strategies are employed to predict binding modes and pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase II. The carboxamide group forms hydrogen bonds with active-site residues, while the chlorophenyl moiety enhances hydrophobic contacts .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~3.5) and CYP450-mediated metabolism, requiring prodrug strategies for optimization .

Q. How can contradictory SAR data from different studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., P388 murine vs. human HCT116 cells). For instance, 6-fluoro analogs may show species-specific efficacy .

- Consistency Checks : Validate substituent effects using isogenic cell lines and standardized protocols (e.g., MTT assays at 48h exposure) .

Q. What experimental design principles apply to optimizing sonochemical synthesis of 1,8-naphthyridine derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like ultrasound frequency (20–40 kHz), temperature (50–80°C), and catalyst loading (0.1–1 eq) to maximize yield. Response surface methodology identifies optimal conditions (e.g., 35 kHz, 70°C, 0.5 eq KI) .

- Green Chemistry Metrics : Monitor E-factor (waste per product unit) and atom economy. Ultrasonic methods reduce solvent waste by 30% compared to thermal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。